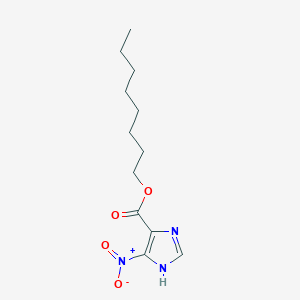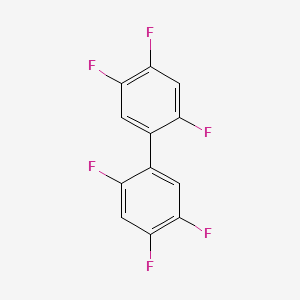
2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is a fluorinated biphenyl compound with the molecular formula C12H4F6. This compound is characterized by the presence of six fluorine atoms attached to the biphenyl structure, making it highly fluorinated. Fluorinated biphenyls are of significant interest due to their unique chemical properties, which include high thermal stability, chemical resistance, and low reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The biphenyl core can be oxidized or reduced, although the presence of fluorine atoms may influence the reactivity.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can lead to the formation of biphenyl diols or biphenyl hydrides.
科学的研究の応用
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated biphenyls are studied for their potential use in drug design and development due to their unique interactions with biological molecules.
Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for pharmaceutical applications.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
作用機序
The mechanism by which 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it less reactive and more stable. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. In biological systems, the compound may interact with proteins, enzymes, or cell membranes, potentially affecting their function.
類似化合物との比較
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A highly fluorinated biphenyl with ten fluorine atoms.
2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl: A chlorinated biphenyl with six chlorine atoms.
2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl: A brominated biphenyl with six bromine atoms.
Uniqueness
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high thermal stability, chemical resistance, and low reactivity. Compared to its chlorinated and brominated counterparts, the fluorinated compound is less reactive and more stable, making it suitable for applications requiring high durability and resistance to harsh conditions.
特性
CAS番号 |
41860-45-1 |
|---|---|
分子式 |
C12H4F6 |
分子量 |
262.15 g/mol |
IUPAC名 |
1,2,4-trifluoro-5-(2,4,5-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H4F6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H |
InChIキー |
IKYRNKAAEFJNFE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)C2=CC(=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14669618.png)
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)



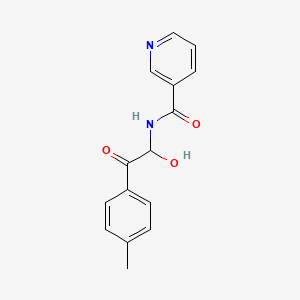
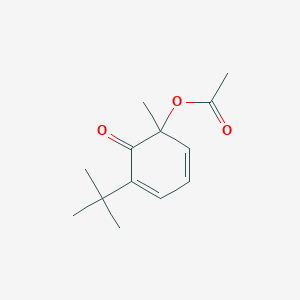
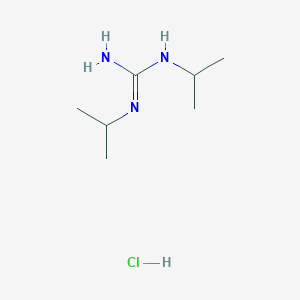


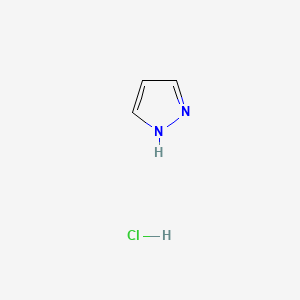
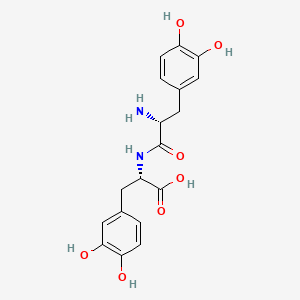
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
